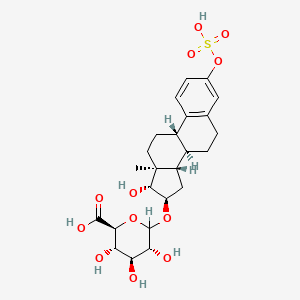

雌三醇3-硫酸酯16-葡萄糖醛酸酯

描述

Estriol 3-sulfate 16-glucuronide, also known as estriol sulfate glucuronide, is an endogenous, naturally occurring diconjugated metabolite of estriol . It is generated in the liver from estriol sulfate by UDP-glucuronyltransferase and is eventually excreted in the urine by the kidneys .

Synthesis Analysis

The synthesis of Estriol 3-sulfate 16-glucuronide involves the liver where it is generated from estriol sulfate by the enzyme UDP-glucuronyltransferase . A study on the synthesis of estriol and its 16-glucuronide suggests that the reductive removal of bromines followed by NaOH hydrolysis can lead to the formation of the glucuronide .Molecular Structure Analysis

The molecular formula of Estriol 3-sulfate 16-glucuronide is C24H32O12S . Its average mass is 544.569 Da and its monoisotopic mass is 544.161438 Da .Chemical Reactions Analysis

The bioavailability and biological activity of estrogens like Estriol 3-sulfate 16-glucuronide are tightly regulated by phase I/II metabolic transformation processes associated with hydroxylation, glucuronidation, or sulfation .Physical And Chemical Properties Analysis

Estriol 3-sulfate 16-glucuronide has a molar mass of 544.57 g·mol−1 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.科学研究应用

雌激素代谢中的作用:雌三醇3-硫酸酯16-葡萄糖醛酸酯是胎盘单位中的重要双重结合物,在妊娠期间的雌激素代谢中发挥着重要作用。已经讨论到目前用于定量这种结合雌激素的程序涉及水解和与相关类固醇结合物的分离,强调了需要更简单和更可靠的方法 (Nambara, Niwa, & Shimada, 1985)。

特异性抗血清的研发:已经进行了针对雌三醇3-硫酸酯16-葡萄糖醛酸酯的特异性抗血清的制备研究。这包括开发一种高度特异于这种双重结合物的抗血清,可以区分单结合和未结合的雌激素。这些抗血清的特异性一直是焦点,特别是在半抗原-BSA结合物的立体化学方面 (Nambara, Toshio, & Shimada, 1984)。

定量测定方法:已经开发了一种用于定量测定雌三醇结合物(包括雌三醇3-硫酸酯16-葡萄糖醛酸酯)在人类妊娠尿液中的方法。该方法涉及使用标记和非标记内标准,表明其适用于人类妊娠尿液中雌三醇结合物的定量分析 (Tikkanen & Adlercreutz, 1972)。

放射免疫分析方法的开发:研究包括开发用于人类妊娠尿液、血浆和羊水中雌激素的放射免疫分析方法。这涉及使用抗血清针对通过将特定结合物连接到载体蛋白制备的抗原,并已用于测量妊娠期间各种生物体液中的雌激素 (Gurpide, Giebenhain, Tseng, & Kelly, 1971)。

属性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-17-hydroxy-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O12S/c1-24-7-6-13-12-5-3-11(36-37(31,32)33)8-10(12)2-4-14(13)15(24)9-16(21(24)28)34-23-19(27)17(25)18(26)20(35-23)22(29)30/h3,5,8,13-21,23,25-28H,2,4,6-7,9H2,1H3,(H,29,30)(H,31,32,33)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWFRGUDKUYOG-SUPAOECSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estriol 3-sulfate 16-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Estriol 3-sulfate 16-glucuronide | |

CAS RN |

4661-65-8 | |

| Record name | Estriol 3-sulfate 16-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004661658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol 3-sulfate 16-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

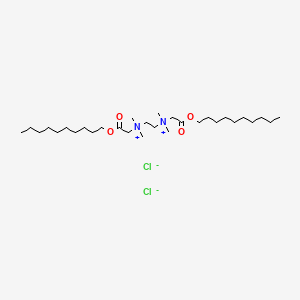

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)

![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)

![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)